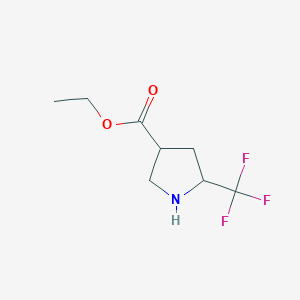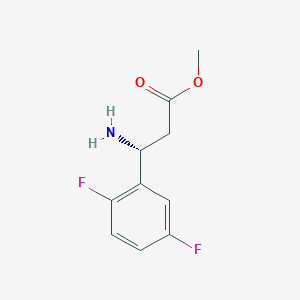
Methyl (R)-3-amino-3-(2,5-difluorophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3R)-3-amino-3-(2,5-difluorophenyl)propanoate is a chemical compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-amino-3-(2,5-difluorophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-difluorobenzaldehyde and methylamine.
Formation of Intermediate: The aldehyde group of 2,5-difluorobenzaldehyde is first converted to a corresponding alcohol through reduction.
Amination: The alcohol is then subjected to amination using methylamine under controlled conditions to form the desired amino compound.
Esterification: Finally, the amino compound undergoes esterification with methanol to yield methyl (3R)-3-amino-3-(2,5-difluorophenyl)propanoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-amino-3-(2,5-difluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives or imines.
Reduction: Amines or other reduced forms.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (3R)-3-amino-3-(2,5-difluorophenyl)propanoate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (3R)-3-amino-3-(2,5-difluorophenyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The presence of the amino group and fluorine atoms enhances its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-(2,5-difluorophenyl)propanoate: A closely related compound with similar structural features.
MK-0731: A kinesin spindle protein inhibitor with a similar phenyl ring structure.
2,5-Difluorophenyl derivatives: Various compounds with the 2,5-difluorophenyl moiety.
Uniqueness
Methyl (3R)-3-amino-3-(2,5-difluorophenyl)propanoate is unique due to its specific stereochemistry and the presence of both an amino group and two fluorine atoms on the phenyl ring. This combination of features imparts distinct chemical and biological properties, making it valuable for research and industrial applications.
Properties
Molecular Formula |
C10H11F2NO2 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(2,5-difluorophenyl)propanoate |
InChI |
InChI=1S/C10H11F2NO2/c1-15-10(14)5-9(13)7-4-6(11)2-3-8(7)12/h2-4,9H,5,13H2,1H3/t9-/m1/s1 |
InChI Key |
FTQZNNDAOZOSBO-SECBINFHSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=C(C=CC(=C1)F)F)N |
Canonical SMILES |
COC(=O)CC(C1=C(C=CC(=C1)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


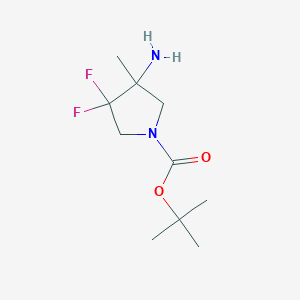
![rac-2-[(3R,4R)-1-(cyclopropanesulfonyl)-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13504124.png)
![(3-Aminopropyl)[(3,5-dichlorophenyl)methyl]amine](/img/structure/B13504128.png)
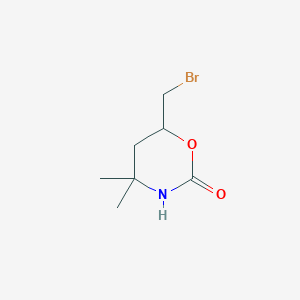
![1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B13504143.png)
![3-[2-(Morpholin-4-yl)ethyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13504160.png)
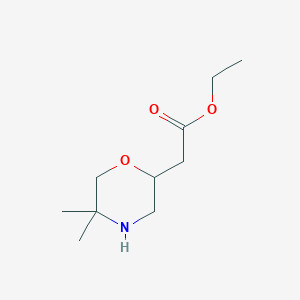
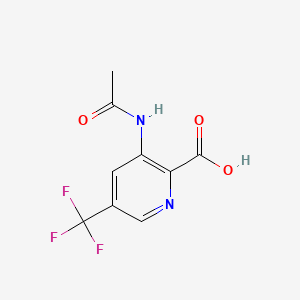
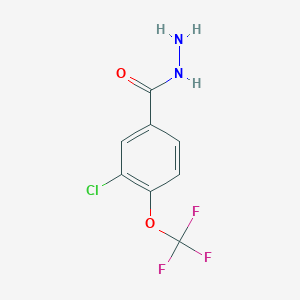
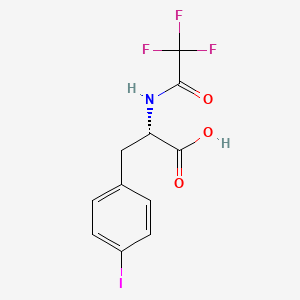

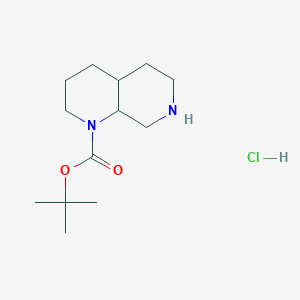
![3,8-Bis(tert-butoxycarbonyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13504200.png)
